molecular formula C19H23ClN2O4S B2692548 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379975-01-4

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2692548
CAS No.: 2379975-01-4
M. Wt: 410.91
InChI Key: FDHWURHAINUPJE-UHFFFAOYSA-N
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Description

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a methoxy group, and a chlorinated benzenesulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring is often synthesized through a series of reactions involving the formation of a sulfonyl chloride derivative, followed by nucleophilic substitution to introduce the methoxy group. The final step involves coupling the piperidine intermediate with 2-methylpyridine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorinated benzenesulfonyl group can be reduced to form sulfonamides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfonamides.

Scientific Research Applications

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.

    Piperidine-based compounds: Other piperidine derivatives with different functional groups can exhibit similar chemical properties but may have different biological activities.

Uniqueness

The uniqueness of 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-14-10-17(7-8-21-14)26-13-15-4-3-9-22(12-15)27(23,24)19-11-16(20)5-6-18(19)25-2/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHWURHAINUPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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